![molecular formula C13H16FNO B2566428 [3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287317-02-4](/img/structure/B2566428.png)
[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as FUB-APINACA and belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are a group of chemicals that are designed to mimic the effects of natural cannabinoids found in the cannabis plant. FUB-APINACA has been synthesized by researchers to study its biochemical and physiological effects and its potential use in the treatment of various diseases.
作用機序
FUB-APINACA exerts its effects by binding to the cannabinoid receptors CB1 and CB2. This binding leads to the activation of various signaling pathways that are involved in the regulation of physiological processes such as pain perception and immune function. FUB-APINACA has been shown to have a high binding affinity for the CB1 receptor, which is primarily located in the brain and is involved in the regulation of pain perception, mood, and appetite. FUB-APINACA has also been shown to have a moderate binding affinity for the CB2 receptor, which is primarily located in immune cells and is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
FUB-APINACA has been shown to have several biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of chronic pain and inflammatory diseases. FUB-APINACA has also been shown to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety disorders and insomnia. However, further research is needed to determine the full extent of its biochemical and physiological effects.
実験室実験の利点と制限
One advantage of using FUB-APINACA in lab experiments is that it has a high binding affinity for the cannabinoid receptors CB1 and CB2, which makes it a useful tool for studying the physiological processes that these receptors are involved in. However, one limitation of using FUB-APINACA in lab experiments is that it is a synthetic compound that has not been extensively studied in humans, which makes it difficult to extrapolate its effects to humans.
将来の方向性
There are several future directions that researchers can explore with regards to FUB-APINACA. One direction is to study its potential therapeutic applications in the treatment of chronic pain and inflammatory diseases. Another direction is to study its potential therapeutic applications in the treatment of anxiety disorders and insomnia. Additionally, further research is needed to determine the full extent of its biochemical and physiological effects and its potential side effects.
合成法
The synthesis of FUB-APINACA involves several steps. The first step is the preparation of the bicyclo[1.1.1]pentane ring system. This is achieved by using a Diels-Alder reaction between cyclopentadiene and ethyl acrylate. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to obtain the bicyclo[1.1.1]pentane ring system. The next step involves the introduction of the 4-fluoro-3-methoxyphenyl group to the bicyclo[1.1.1]pentane ring system. This is achieved by using a Grignard reaction between 4-fluoro-3-methoxybenzyl chloride and the bicyclo[1.1.1]pentane ring system. Finally, the amine group is introduced to the molecule using reductive amination to obtain FUB-APINACA.
科学的研究の応用
FUB-APINACA has been studied extensively in the scientific community due to its potential therapeutic applications. It has been found to have a high binding affinity for the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain perception, appetite regulation, and immune function. FUB-APINACA has been shown to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of chronic pain and inflammatory diseases.
特性
IUPAC Name |
[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-16-11-4-9(2-3-10(11)14)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXILUJSWFTJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC(C2)(C3)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

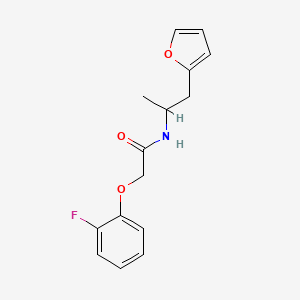

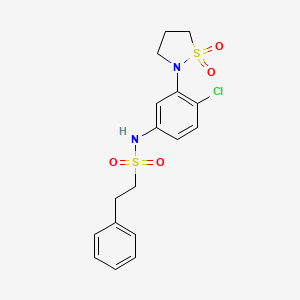

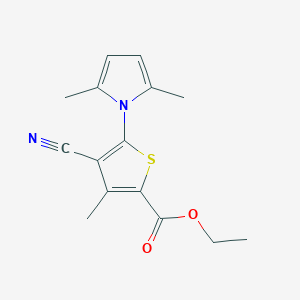
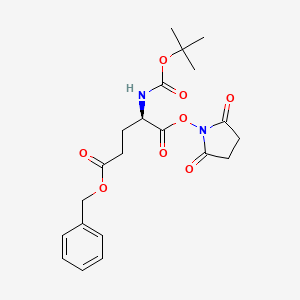


![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566359.png)
![1-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566360.png)
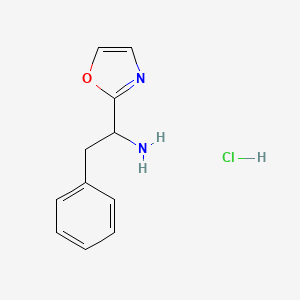
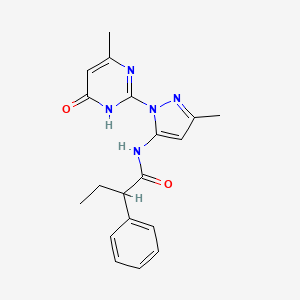

![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)